6-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one
Overview
Description
6-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic organic compound that contains a quinoxaline ring system. This compound has shown potential as a therapeutic agent due to its ability to interact with biological systems.
Scientific Research Applications
1. Anticancer and Antitumor Activity
The compound and its derivatives exhibit promising anticancer and antitumor properties. Specifically, one study reports the inhibition of tumor growth and the disruption of tumor vasculature by a similar quinoxalin derivative, highlighting its potential as a novel class of tubulin-binding tumor-vascular disrupting agents (Mu-Tian Cui et al., 2017)(Cui et al., 2017). Similarly, the synthesis and characterization of quinoxaline derivatives show potential for application in antimalarial activities (Jan Maichrowski et al., 2013)(Maichrowski et al., 2013).
2. Synthesis and Structural Analysis
The compound is used as a precursor or intermediate in the synthesis of various derivatives. For instance, a study discusses the switchable and highly regioselective synthesis of dihydroquinoxalin-2(1H)-ones, demonstrating its versatility in chemical synthesis (Juraj Dobiáš et al., 2017)(Dobiáš et al., 2017). Another research illustrates the application of the compound in the synthesis of novel fluorophores and their effect on oligodeoxyribonucleotide hybridization, highlighting its importance in biochemistry and molecular biology (Shipra Singh et al., 2007)(Singh et al., 2007).
3. Pharmaceutical Synthesis
The compound is involved in the synthesis of pharmaceuticals and drug development. For instance, it is used in the asymmetric synthesis of fluoroquinolones by organocatalytic hydrogenation, showcasing its role in developing antibiotics like flumequine and levofloxacine (M. Rueping et al., 2010)(Rueping et al., 2010).
properties
IUPAC Name |
6-fluoro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c1-5-9(13)12-7-3-2-6(10)4-8(7)11-5/h2-5,11H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBZOEQVLJXEEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(N1)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468744 | |
Record name | 6-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one | |
CAS RN |
146741-06-2 | |
Record name | 6-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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